molecular formula C10H10Cl3NO2 B11953165 N-(2,2,2-trichloro-1-methoxyethyl)benzamide

N-(2,2,2-trichloro-1-methoxyethyl)benzamide

Katalognummer: B11953165
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: GKWKYEFHXFIYFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,2-trichloro-1-methoxyethyl)benzamide is a chemical compound characterized by the presence of a benzamide group attached to a trichloromethoxyethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-methoxyethyl)benzamide typically involves the reaction of benzamide with 2,2,2-trichloro-1-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using techniques such as crystallization or distillation to ensure its quality and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-trichloro-1-methoxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

N-(2,2,2-trichloro-1-methoxyethyl)benzamide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-(2,2,2-trichloro-1-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-(2,2,2-trichloro-1-methoxyethyl)benzamide can be compared with other similar compounds, such as:

  • 2-Methoxy-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
  • N-(2,2,2-trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide
  • 2-Methoxy-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)-benzamide

This compound is unique due to its specific trichloromethoxyethyl group, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C10H10Cl3NO2

Molekulargewicht

282.5 g/mol

IUPAC-Name

N-(2,2,2-trichloro-1-methoxyethyl)benzamide

InChI

InChI=1S/C10H10Cl3NO2/c1-16-9(10(11,12)13)14-8(15)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,14,15)

InChI-Schlüssel

GKWKYEFHXFIYFF-UHFFFAOYSA-N

Kanonische SMILES

COC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.